molecular formula C13H10F6N2O2 B2989693 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide CAS No. 1798018-44-6

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide

Cat. No.: B2989693
CAS No.: 1798018-44-6
M. Wt: 340.225
InChI Key: HIJBKVKSBLSLHP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is a fluorinated tetrahydroquinoline derivative characterized by two trifluoroacetyl groups: one at the nitrogen of the tetrahydroquinoline ring (position 1) and another as part of the acetamide substituent at position 7. This dual trifluorination enhances its metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-8-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6N2O2/c14-12(15,16)10(22)20-8-5-1-3-7-4-2-6-21(9(7)8)11(23)13(17,18)19/h1,3,5H,2,4,6H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJBKVKSBLSLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)NC(=O)C(F)(F)F)N(C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide typically involves multi-step organic reactions. Here’s a possible synthetic route:

  • Preparation of the Tetrahydroquinoline Derivative: : Start with 1,2,3,4-tetrahydroquinoline, which is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst to yield the trifluoroacetylated intermediate.

  • Acetamide Formation: : The intermediate is then treated with 2,2,2-trifluoroacetic acid chloride in the presence of a base, such as pyridine, to form the final product.

Industrial Production Methods

In industrial settings, the process is optimized for scale, often involving continuous flow chemistry to enhance reaction efficiency and yield while ensuring the purity of the final product. Advanced techniques such as high-throughput screening for catalysts and conditions also play a crucial role.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide can undergo various reactions, including:

  • Substitution Reactions: : Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions, particularly on carbon atoms adjacent to the trifluoromethyl groups.

  • Reduction Reactions: : The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride.

  • Oxidation Reactions: : The compound can be oxidized to form carboxylic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Substitution: : Sodium hydride (NaH) or other strong bases/nucleophiles

Major Products

The main products of these reactions depend on the conditions and reagents used but can include alcohols, carboxylic acids, and various substituted derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-8-yl]acetamide is investigated in various fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex fluorinated compounds.

  • Biology: : Studied for its potential role in modulating biological pathways due to its unique structural features.

  • Medicine: : Explored for use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

  • Industry: : Applied in materials science for developing new materials with desired properties.

Mechanism of Action

Molecular Targets and Pathways

The compound’s mechanism of action is primarily attributed to the unique properties imparted by the trifluoromethyl groups, which influence the molecule’s overall electronegativity and lipophilicity. These features can affect molecular targets and pathways, making it a potent modulator of enzymatic activity and receptor binding.

Comparison with Similar Compounds

Table 1: Structural Comparison of Tetrahydroquinoline/Tetrahydroisoquinoline Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Functional Features
Target Compound Tetrahydroquinoline 1-(Trifluoroacetyl), 8-(trifluoroacetamide) Not Provided Dual trifluoroacetyl groups
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide Tetrahydroisoquinoline 2-(Trifluoroacetyl), 6-sulfonamide, 4-(2-cyclopropylethyl)-2-fluorophenyl Not Provided Sulfonamide moiety; aryl substituents
2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide Quinoline (non-saturated) 8-(Trifluoroacetamide) 240.185 Aromatic quinoline core
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride Tetrahydroisoquinoline 3-(Trifluoroacetamidomethyl) 294.7 Charged hydrochloride salt
2,2,2-Trifluoro-N-(1,2,3,4-tetrahydroisoquinolin-4-yl)acetamide Tetrahydroisoquinoline 4-(Trifluoroacetamide) 244.21 Single trifluoroacetyl group

Physicochemical and Spectroscopic Properties

  • Fluorine Content : The target compound’s dual trifluoroacetyl groups increase its molecular weight and electron-withdrawing effects, as evidenced by distinct $^{19}$F NMR signals (e.g., δ -76.2 ppm for CF$_3$ in related compounds ).
  • Purity and Characterization: HRMS and $^{1}$H NMR are critical for confirming structure; e.g., 2,2,2-trifluoro-N-[(2R,3S)-1-(4-methoxyphenyl)-2-phenyl-1,2,3,4-tetrahydroquinolin-3-yl]acetamide was validated via HRMS (m/z 426.1539) and IR spectroscopy .

Q & A

Q. Characterization :

  • 1H/13C NMR : Confirms regioselectivity and substitution patterns. For example, in similar compounds, aromatic protons appear as multiplet signals at δ 6.8–7.2 ppm, and trifluoromethyl groups show distinct splitting .
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for analogous trifluoroacetamide derivatives (e.g., C–F bond angles and crystal packing) .

Basic: What spectroscopic and analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Identifies protons on the tetrahydroquinoline ring (e.g., δ 1.8–2.5 ppm for methylene groups) and acetamide NH (δ 8.0–8.5 ppm) .
    • 19F NMR : Detects trifluoromethyl groups (δ -60 to -75 ppm) and distinguishes between trifluoroacetyl and other fluorinated moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 385.0954 for C14H11F6N2O2).
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can computational modeling predict interactions with nuclear receptors like RORα/γ?

Methodological Answer:

Docking Studies : Use software (e.g., AutoDock Vina) to model binding to ROR ligand-binding domains (LBDs). Compare with known ROR inverse agonists (e.g., SR1078, IC50 1–3 μM) .

MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to evaluate trifluoroacetyl group interactions with hydrophobic pockets.

QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing CF3 groups) with activity trends from analogs (e.g., EC50 <30 μM for similar RORγ ligands) .

Hypothesis : The trifluoroacetyl group may enhance binding affinity by forming halogen bonds with Arg residues in ROR LBDs, similar to fluorinated sulfonamide derivatives .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

Assay Optimization :

  • In vitro vs. cell-based assays : Test in both isolated enzyme (e.g., RORγ TR-FRET) and cellular contexts (e.g., luciferase reporters in HEK293T cells) to account for membrane permeability differences .
  • Control compounds : Include reference ligands (e.g., SR1555 for RORγ) to validate assay conditions .

Data Normalization :

  • Use Z’-factor scoring to assess assay robustness. For example, a Z’ >0.5 indicates reliable separation between positive/negative controls .

Mechanistic Follow-up :

  • Metabolic stability : Evaluate hepatic microsomal clearance to rule out rapid degradation in cell-based assays .
  • Off-target screening : Profile against related nuclear receptors (e.g., PPARγ, LXR) using selectivity panels .

Advanced: What strategies validate the compound’s stability under experimental conditions?

Methodological Answer:

Forced Degradation Studies :

  • Acidic/alkaline hydrolysis : Incubate in 0.1 M HCl/NaOH at 40°C for 24h, then analyze via HPLC-MS to detect hydrolysis products (e.g., free tetrahydroquinoline) .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation by TLC .

Long-Term Storage :

  • Store at -20°C in amber vials under argon to prevent trifluoroacetyl group hydrolysis .
  • Monitor purity quarterly via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to design SAR studies to optimize activity against specific targets?

Methodological Answer:

Scaffold Modification :

  • Core substitutions : Introduce electron-donating groups (e.g., OMe) at C-7 of tetrahydroquinoline to enhance RORα binding, as seen in SR3335 (IC50 480 nM) .
  • Side-chain variation : Replace trifluoroacetyl with sulfonamide groups to assess halogen bonding effects (e.g., IC50 <1 μM for sulfonamide analogs) .

In vitro Screening :

  • Prioritize analogs with ClogP <4 to balance lipophilicity and solubility .
  • Test in orthogonal assays (e.g., SPR for binding affinity, ADME-Tox for pharmacokinetics) .

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